molecular formula C9H7BrN2O B2746476 7-Bromo-3-methyl-1H-1,5-naphthyridin-2-one CAS No. 2256060-39-4

7-Bromo-3-methyl-1H-1,5-naphthyridin-2-one

Cat. No. B2746476
CAS RN: 2256060-39-4
M. Wt: 239.072
InChI Key: LBZUNBDWRXNCEF-UHFFFAOYSA-N
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Description

“7-Bromo-3-methyl-1H-1,5-naphthyridin-2-one” is a derivative of 1,5-naphthyridines . These heterocycles are significant in the field of medicinal chemistry as many of them exhibit a variety of biological activities .

Scientific Research Applications

Synthesis and Photophysical Properties

A study on the synthesis and properties of PRODAN-based fluorescent models of cholesterol highlights the importance of bromonaphthylamines in creating fluorescent compounds with PRODAN-like cores, structurally similar to cholesterol. These compounds, including derivatives from bromonaphthylamines, show promise as solvent polarity sensors due to their enhanced photophysical behavior when the amino group is locked in a five-membered ring (Lopez & Abelt, 2012).

Organic Synthesis

The behavior of 7-bromo-2-naphthol as an organic photoacid has been exploited in organic synthesis for preparing benzyl sulfides and polycyclic amines via acid-catalyzed condensation, showcasing the compound's utility in facilitating C–C and C–S bond formation (Strada et al., 2019).

Potential Antimalarial Activity

A series of N4-substituted 7-bromo-1,5-naphthyridin-4-amines, prepared from nicotinic acid, demonstrated significant antimalarial activity. These compounds, through nucleophilic replacement, have shown potential as antimalarials, with apparent cures effected in mice models (Barlin & Tan, 1985).

Homolytic Substitution and Building Blocks for Synthesis

Research on benzo[c][2,7]naphthyridines reports regioselective homolytic substitutions leading to the formation of dihydro derivatives, which can be useful as building blocks in the synthesis of complex molecules (Plodek et al., 2012).

properties

IUPAC Name

7-bromo-3-methyl-1H-1,5-naphthyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O/c1-5-2-7-8(12-9(5)13)3-6(10)4-11-7/h2-4H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBZUNBDWRXNCEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C(C=N2)Br)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-3-methyl-1,5-naphthyridin-2-ol

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